molecular formula C18H22N4O B6805096 N-(2-methylpyrazol-3-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide

N-(2-methylpyrazol-3-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide

Cat. No.: B6805096
M. Wt: 310.4 g/mol
InChI Key: PORSUUQPSWWMMX-UHFFFAOYSA-N
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Description

N-(2-methylpyrazol-3-yl)-8-phenyl-6-azaspiro[34]octane-6-carboxamide is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Properties

IUPAC Name

N-(2-methylpyrazol-3-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-21-16(8-11-19-21)20-17(23)22-12-15(14-6-3-2-4-7-14)18(13-22)9-5-10-18/h2-4,6-8,11,15H,5,9-10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORSUUQPSWWMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC(=O)N2CC(C3(C2)CCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpyrazol-3-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of the cyclopentane ring and the four-membered ring to form the spirocyclic core . The reaction conditions often include the use of strong acids or bases to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of automated synthesis equipment and continuous flow reactors to streamline the process. The choice of solvents and reagents is also crucial to ensure the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpyrazol-3-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

N-(2-methylpyrazol-3-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylpyrazol-3-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules such as spirocyclic oxindoles and other azaspiro compounds . These compounds share the spirocyclic core but may differ in their substituents and overall structure.

Uniqueness

What sets N-(2-methylpyrazol-3-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for interactions with a wide range of biological targets, making it a versatile compound for research and development.

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